Cas no 841202-48-0 (4-(piperidin-4-yl)morpholin-3-one)

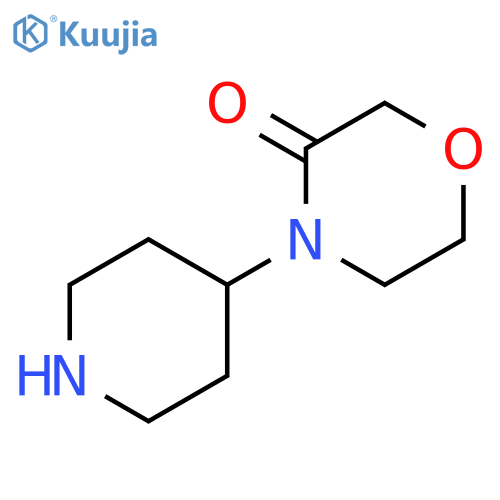

841202-48-0 structure

商品名:4-(piperidin-4-yl)morpholin-3-one

CAS番号:841202-48-0

MF:C9H16N2O2

メガワット:184.235542297363

MDL:MFCD17214726

CID:1820277

PubChem ID:53255666

4-(piperidin-4-yl)morpholin-3-one 化学的及び物理的性質

名前と識別子

-

- 3-Morpholinone, 4-(4-piperidinyl)-

- 4-(4-piperidinyl)-3-Morpholinone

- 4-(piperidin-4-yl)morpholin-3-one

- 841202-48-0

- F80478

- SCHEMBL1976258

- 4-piperidin-4-ylmorpholin-3-one

- OHGXCDDZOLFNMD-UHFFFAOYSA-N

- EN300-2655126

- 4-piperidin-4-yl-morpholin-3-one

- 4-(3-morpholinon-4-yl)piperidine

- DA-22461

-

- MDL: MFCD17214726

- インチ: InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2

- InChIKey: OHGXCDDZOLFNMD-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1N2CCOCC2=O

計算された属性

- せいみつぶんしりょう: 184.121177757g/mol

- どういたいしつりょう: 184.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

4-(piperidin-4-yl)morpholin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2655126-1.0g |

4-(piperidin-4-yl)morpholin-3-one |

841202-48-0 | 95% | 1g |

$943.0 | 2023-05-25 | |

| Enamine | EN300-2655126-5.0g |

4-(piperidin-4-yl)morpholin-3-one |

841202-48-0 | 95% | 5g |

$2732.0 | 2023-05-25 | |

| Enamine | EN300-2655126-0.05g |

4-(piperidin-4-yl)morpholin-3-one |

841202-48-0 | 95% | 0.05g |

$218.0 | 2023-09-14 | |

| Aaron | AR00G8LH-100mg |

4-(4-Piperidinyl)-3-morpholinone |

841202-48-0 | 97% | 100mg |

$292.00 | 2025-02-13 | |

| A2B Chem LLC | AH56537-2.5g |

4-(4-piperidinyl)-3-morpholinone |

841202-48-0 | 95% | 2.5g |

$1981.00 | 2024-04-19 | |

| 1PlusChem | 1P00G8D5-2.5g |

4-(4-piperidinyl)-3-morpholinone |

841202-48-0 | 95% | 2.5g |

$2346.00 | 2024-04-21 | |

| A2B Chem LLC | AH56537-250mg |

4-(4-piperidinyl)-3-morpholinone |

841202-48-0 | 95% | 250mg |

$526.00 | 2024-04-19 | |

| 1PlusChem | 1P00G8D5-100mg |

4-(4-piperidinyl)-3-morpholinone |

841202-48-0 | 95% | 100mg |

$465.00 | 2024-04-21 | |

| 1PlusChem | 1P00G8D5-250mg |

4-(4-piperidinyl)-3-morpholinone |

841202-48-0 | 95% | 250mg |

$638.00 | 2024-04-21 | |

| Aaron | AR00G8LH-500mg |

4-(4-Piperidinyl)-3-morpholinone |

841202-48-0 | 97% | 500mg |

$872.00 | 2025-02-13 |

4-(piperidin-4-yl)morpholin-3-one 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

841202-48-0 (4-(piperidin-4-yl)morpholin-3-one) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬